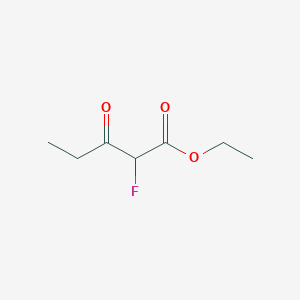

Ethyl 2-fluoro-3-oxopentanoate

Overview

Description

Ethyl 2-fluoro-3-oxopentanoate is an ester organic compound that can be used as a pharmaceutical intermediate .

Synthesis Analysis

The synthesis of Ethyl 2-fluoro-3-oxopentanoate involves the use of polyphosphoric acid at 110°C for 16 hours . Another method involves the use of intermediate (II) in a 500ml reaction flask, with the addition of 80ml 20% HCl . The reaction solution is then filtered with ice-water bath cooling for 2 hours to obtain the product .Molecular Structure Analysis

The molecular formula of Ethyl 2-fluoro-3-oxopentanoate is C7H11FO3 . The InChI code is 1S/C7H11FO3/c1-3-5(9)6(8)7(10)11-4-2/h6H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis

Ethyl 2-fluoro-3-oxopentanoate has a molecular weight of 162.16 . It is a liquid at room temperature . The compound has a density of 1.077 g/cm3 . It has a boiling point of 191.7ºC at 760 mmHg .Scientific Research Applications

Pharmaceutical Intermediates

Ethyl 2-fluoro-3-oxopentanoate is an ester organic compound that serves as a valuable intermediate in pharmaceutical synthesis . Its chemical structure allows for the introduction of fluorine into various medicinal molecules, which can significantly alter their biological activity and bioavailability.

Organic Synthesis

This compound is utilized in organic synthesis, particularly in the construction of complex molecules . Its reactivity with various reagents enables the formation of diverse chemical structures, which are essential in developing new organic compounds with potential applications in different fields of chemistry.

Material Science

In material science, Ethyl 2-fluoro-3-oxopentanoate’s properties are explored to develop new materials with unique characteristics . Its incorporation into polymers and other materials can lead to the creation of products with improved strength, chemical resistance, or novel attributes.

Analytical Chemistry

The compound finds use in analytical chemistry as a standard or reference material . Its well-defined properties and stability under specific conditions make it suitable for calibrating instruments or validating analytical methods.

Life Science Research

Ethyl 2-fluoro-3-oxopentanoate is used in life science research to study cellular processes and metabolic pathways . Its incorporation into biomolecules can help trace the pathways and interactions within living organisms, providing insights into the mechanisms of life at a molecular level.

Industrial Applications

On an industrial scale, Ethyl 2-fluoro-3-oxopentanoate can be employed in the synthesis of various chemicals that are used in manufacturing processes . Its versatility in reactions makes it a valuable asset in creating compounds that serve as starting materials or catalysts in industrial chemistry.

Safety and Hazards

Ethyl 2-fluoro-3-oxopentanoate is classified as a dangerous substance. It is advised to avoid breathing its mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. It is also advised to ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name |

ethyl 2-fluoro-3-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11FO3/c1-3-5(9)6(8)7(10)11-4-2/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPHSEIVAPWGAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C(=O)OCC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30545257 | |

| Record name | Ethyl 2-fluoro-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-fluoro-3-oxopentanoate | |

CAS RN |

759-67-1 | |

| Record name | Ethyl 2-fluoro-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Ethyl 2-fluoro-3-oxopentanoate in pharmaceutical chemistry?

A1: Ethyl 2-fluoro-3-oxopentanoate serves as a crucial starting material ("raw material") in the synthesis of 5-fluoro-6-ethyl-4-hydroxy-pyrimidine []. This pyrimidine derivative is a key intermediate in the production of Voriconazole, a medication used to treat serious fungal infections. The paper describes a "one-pot" synthesis method using Ethyl 2-fluoro-3-oxopentanoate, offering a potentially more efficient route for Voriconazole production.

Q2: What are the optimized reaction conditions for this synthesis, and what is the yield?

A2: The research paper outlines the following optimized reaction conditions for synthesizing 5-fluoro-6-ethyl-4-hydroxy-pyrimidine from Ethyl 2-fluoro-3-oxopentanoate []:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Diazabicyclo[3.2.1]octane](/img/structure/B1590701.png)

![4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde](/img/structure/B1590707.png)